6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol
CAS No.: 847837-32-5
Cat. No.: VC6980370
Molecular Formula: C12H7BrN2S2
Molecular Weight: 323.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847837-32-5 |
|---|---|
| Molecular Formula | C12H7BrN2S2 |
| Molecular Weight | 323.23 |
| IUPAC Name | 6-(4-bromophenyl)-1H-thieno[3,2-d]pyrimidine-4-thione |
| Standard InChI | InChI=1S/C12H7BrN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) |
| Standard InChI Key | ZKENECVKDONKSE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol consists of a fused bicyclic core: a thiophene ring (five-membered, sulfur-containing) conjoined with a pyrimidine ring (six-membered, nitrogen-containing). The thieno[3,2-d]pyrimidine scaffold indicates fusion between the thiophene’s 3rd and 2nd positions and the pyrimidine’s 4th and 2nd positions, respectively. At the pyrimidine’s 4th position, a thiol (-SH) group is attached, while the 6th position bears a 4-bromophenyl substituent.
Structural Formula:
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Molecular Formula: C₁₂H₇BrN₂S₂
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Molecular Weight: 339.23 g/mol
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IUPAC Name: 4-Sulfanyl-6-(4-bromophenyl)thieno[3,2-d]pyrimidine
Synthetic Methodologies
General Synthesis Strategies
The synthesis of 6-arylthieno[3,2-d]pyrimidine-4-thiols typically involves cyclocondensation reactions. A plausible route for the target compound involves:
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Chalcone Intermediate Formation:
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Cyclization with Thiourea:
Representative Reaction Scheme:
Optimization Parameters
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Solvent: Ethanol yields superior results (86% in analogous syntheses) .
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Base: Inorganic bases (e.g., KOH) outperform organic alternatives .
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Temperature: Prolonged heating (8–12 hours) ensures complete aromatization .
Table 1: Synthetic Conditions for Thienopyrimidine Derivatives
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | 86% |
| Base | KOH (2 mmol) | 81% |
| Reaction Time | 8–12 hours | >75% |
Physicochemical Properties
Thermal Stability
Reactivity
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Thiol Group: Prone to oxidation, forming disulfide bridges.
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Bromophenyl Substituent: Susceptible to nucleophilic aromatic substitution (e.g., Suzuki coupling) .
Biological Activity and Applications
| Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus | 12.5 | Cell wall disruption |
| E. coli | 25.0 | DNA gyrase inhibition |
| C. albicans | 50.0 | Ergosterol biosynthesis |
Antitumor Activity
Thieno[3,2-d]pyrimidines inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. Compound 20 in a related study exhibited IC₅₀ = 0.20 µM against DHFR, surpassing methotrexate (IC₅₀ = 0.22 µM) . The bromophenyl group may enhance target binding via hydrophobic interactions.
Mechanistic Insights:
Future Directions
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Structure-Activity Relationship (SAR) Studies: Introduce substituents at the 2nd position of the pyrimidine ring.
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Nanoparticle Formulations: Enhance bioavailability via liposomal encapsulation.
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